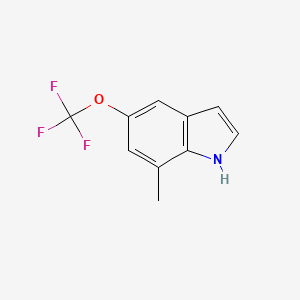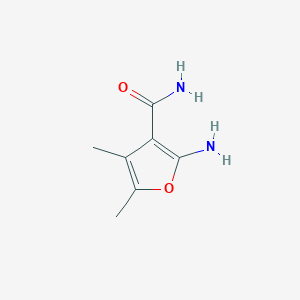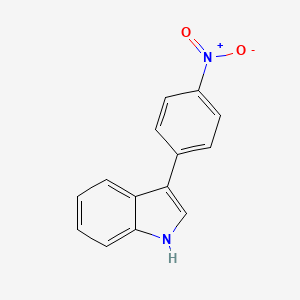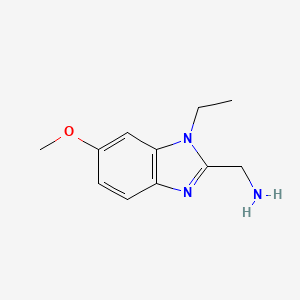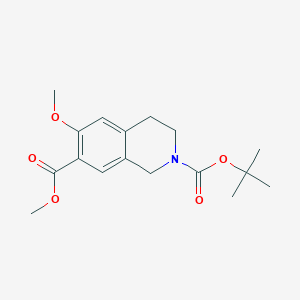
4-Morpholinesulfinyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinesulfinyl fluoride is an organofluorine compound with the molecular formula C₄H₈FNO₂S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a morpholine ring and a sulfinyl fluoride group, contributing to its reactivity and versatility in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Morpholinesulfinyl fluoride can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur tetrafluoride (SF₄) under controlled conditions. Another method includes the use of sulfonyl chlorides and fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF₂) in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using readily available reagents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Morpholinesulfinyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into corresponding sulfinyl compounds.
Substitution: It participates in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl fluorides.
Reduction: Sulfinyl compounds.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Morpholinesulfinyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-morpholinesulfinyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfinyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues such as serine, cysteine, and lysine. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in chemical biology and drug discovery .
Comparaison Avec Des Composés Similaires
Sulfonyl Fluorides: Compounds like methanesulfonyl fluoride and benzenesulfonyl fluoride share similar reactivity and applications.
Fluoroalkyl Compounds: Fluoroalkylation agents such as trifluoromethyl sulfonates exhibit comparable chemical behavior.
Uniqueness: 4-Morpholinesulfinyl fluoride stands out due to its unique combination of a morpholine ring and a sulfinyl fluoride group. This structure imparts distinct reactivity and stability, making it particularly useful in selective covalent modification of proteins and other biomolecules .
Propriétés
Numéro CAS |
60094-26-0 |
|---|---|
Formule moléculaire |
C4H8FNO2S |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
morpholine-4-sulfinyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c5-9(7)6-1-3-8-4-2-6/h1-4H2 |
Clé InChI |
DTUAZNHESLXOHI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


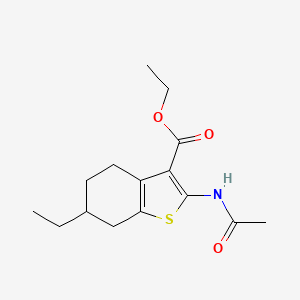
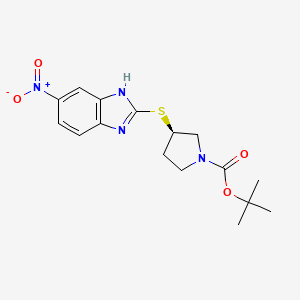
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)

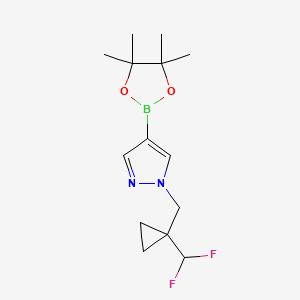
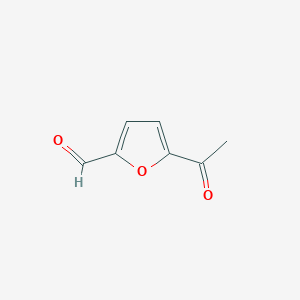
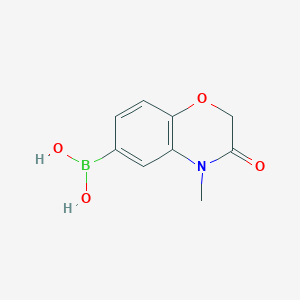
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
